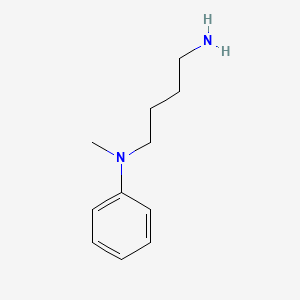
4-butoxy-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide, also known as ML167, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. This compound is a potent and selective inhibitor of the enzyme N-myristoyltransferase 1 (NMT1), which is responsible for the co-translational myristoylation of many eukaryotic proteins.
作用機序
The mechanism of action of 4-butoxy-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide involves the inhibition of NMT1, which is responsible for the co-translational myristoylation of many eukaryotic proteins. Myristoylation is a post-translational modification that plays a key role in protein-protein interactions, subcellular localization, and signal transduction. By inhibiting NMT1, this compound disrupts the myristoylation of key signaling proteins, leading to the inhibition of cell growth and viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis, which is a programmed cell death mechanism. In addition, this compound also inhibits the migration and invasion of cancer cells, which are key processes in cancer metastasis. In viral infections, this compound inhibits viral replication by disrupting the myristoylation of viral proteins, leading to the inhibition of viral assembly and release.
実験室実験の利点と制限
4-butoxy-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. In addition, this compound is a potent and selective inhibitor of NMT1, which makes it a useful tool for studying the role of myristoylation in cell signaling and viral infections. However, this compound also has some limitations. It has poor solubility in water, which can make it difficult to use in some assays. In addition, this compound has not been extensively tested in animal models, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the research on 4-butoxy-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide. One direction is to further explore its potential therapeutic applications in cancer and viral infections. In addition, more studies are needed to understand the mechanism of action of this compound and its effects on other cellular processes. Furthermore, the development of more potent and selective inhibitors of NMT1 could lead to the discovery of new therapeutic targets for the treatment of cancer and viral infections.
合成法
The synthesis of 4-butoxy-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide involves a multi-step process that starts with the reaction of 4-chlorobenzaldehyde with 2-amino-4-methylthiazole to form the intermediate compound 2-(4-chlorophenyl)-4-methylthiazol-5-amine. This intermediate is then reacted with 2-bromoethyl butyrate to form the final product, this compound. The purity and yield of the compound can be improved by using different purification techniques, such as column chromatography or recrystallization.
科学的研究の応用
4-butoxy-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzamide has been extensively used in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and melanoma. In addition, this compound has also been shown to have antiviral activity against the hepatitis C virus and the dengue virus. These findings suggest that this compound could be a promising therapeutic agent for the treatment of cancer and viral infections.
特性
IUPAC Name |
4-butoxy-N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O2S/c1-3-4-15-28-20-11-7-17(8-12-20)22(27)25-14-13-21-16(2)26-23(29-21)18-5-9-19(24)10-6-18/h5-12H,3-4,13-15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUWWJHHQVKFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B3016013.png)
![2-Benzylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3016014.png)

![N-Tert-butyl-2,4-difluoro-5-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B3016016.png)
![N-(5-chloro-2-methoxyphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3016017.png)

![3-(p-tolyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3016022.png)
![(Z)-[amino(thiophen-3-yl)methylidene]amino 4-oxo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B3016023.png)
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3016027.png)


![2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B3016033.png)
![N-Tert-butyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B3016034.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3016035.png)